N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-7-14(19-16-13)11-1-2-11)17(12-3-4-12)8-10-5-6-20-9-10/h5-7,9,11-12H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEFBHYNEJITFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N(CC3=CSC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves several steps. One common method for synthesizing isoxazole derivatives is the copper (I)-catalyzed (3 + 2) cycloaddition reaction. This reaction involves the in situ generation of nitrile oxides and their subsequent reaction with terminal acetylenes . Another approach is the metal-free synthetic route, which employs various reagents and conditions to achieve the desired isoxazole structure . Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the isoxazole ring or the attached functional groups.
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and biological activity. In chemistry, it can be used as a building block for synthesizing more complex molecules. . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of action of isoxazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways in the body. Isoxazole derivatives are known to interact with various enzymes, receptors, and ion channels, leading to their diverse biological activities . The exact molecular targets and pathways involved in the action of this compound would depend on its specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional features of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide with similar isoxazole carboxamide derivatives:
Key Observations
Substituent Impact on Activity :
- Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance reactivity and target binding in enzyme inhibition.
- Thiophene/cyclopropane in the target compound may improve membrane permeability and metabolic stability compared to hydroxyl/methoxy groups in .
- N-Substituent diversity : The thiophen-3-ylmethyl group in the target compound offers a unique steric and electronic profile compared to aryl (e.g., trimethoxyphenyl in ) or propargyl () substituents.
Synthetic Methods :
- The target compound likely follows a multi-step synthesis similar to (oxime formation, cyclization, and coupling) or (carbamoyl chloride coupling with amines).
- Yields for analogs range from 18% () to 80% (), suggesting that steric bulk (e.g., dicyclopropyl) might reduce efficiency unless optimized.
Biological Targets :
Biological Activity
N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 234.279 g/mol. The compound features an isoxazole ring, a cyclopropyl group, and a thiophene moiety, which contribute to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This can be achieved through a (3 + 2) cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under mild basic conditions.
- Introduction of the Cyclopropyl Group : A nucleophilic substitution reaction using cyclopropylamine is employed to introduce the cyclopropyl group.
- Attachment of the Thiophen-3-ylmethyl Group : This step involves a coupling reaction with thiophen-3-ylmethyl bromide.
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
For instance, one study reported that related isoxazole derivatives inhibited the phosphorylation of STAT3, a critical pathway in cancer cell survival . This suggests that this compound may act similarly by targeting similar pathways.
Neuroprotective Effects
Another area of interest is the compound's potential neuroprotective effects. Preliminary research indicates that it may promote neuronal differentiation and enhance insulin expression in pancreatic β-cells. This could have implications for treating neurodegenerative diseases and diabetes.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methylisoxazolecarboxamide | Isoxazole ring without cyclopropyl group | Moderate antibacterial activity |
| 5-(Thiophen-2-yl)isoxazolecarboxylic acid | Lacks cyclopropyl substituent | Anti-inflammatory properties |
| N-Cyclopropylisoxazolecarboxamide | Isoxazole ring with cyclopropyl but no thiophene | Limited neurogenic effects |
This compound stands out due to its unique combination of structural features that enhance its potential for inducing neuronal differentiation compared to other similar compounds.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets and pathways. Notably, it has been observed to activate ERK signaling pathways and promote histone acetylation in pancreatic β-cells. These actions are crucial for enhancing insulin expression and may also play a role in its anticancer effects.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropanation of the isoxazole core followed by amide coupling. For example:
Cyclopropane introduction : Use transition-metal catalysts (e.g., Pd or Cu) for cyclopropane ring formation under inert atmospheres to prevent oxidation .
Amide bond formation : React the isoxazole-3-carboxylic acid intermediate with thiophen-3-ylmethylamine via carbodiimide coupling (e.g., EDCl/HOBt) in DMF or dichloromethane .
- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity and structure using (e.g., δ 7.2–7.5 ppm for thiophene protons) and HRMS .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Use a combination of:
- NMR : to identify proton environments (e.g., cyclopropyl CH at δ 0.8–1.2 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- IR : Confirm amide C=O stretching (~1650–1700 cm) and isoxazole ring vibrations (~1550 cm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H] for CHNOS: 301.1015) .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified cyclopropyl groups (e.g., fluorinated cyclopropane) or thiophene substituents (e.g., 2-thienyl vs. 3-thienyl) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the isoxazole with oxadiazole or thiadiazole cores to compare target affinity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like GSK-3β or mitochondrial pores .
Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. no effect)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., RAW 264.7 vs. THP-1) and stimulus (e.g., LPS concentration) across studies .
- Orthogonal validation : Confirm anti-inflammatory activity via both protein-level (ELISA for IL-6) and gene-level (qPCR for NF-κB) assays .
- Metabolic stability testing : Evaluate compound degradation in microsomal assays to rule out false negatives due to rapid metabolism .
Q. What advanced techniques are used to study its mitochondrial permeability transition pore (mtPTP) inhibition?
- Methodological Answer :
- Calcium retention capacity (CRC) assay : Isolate mouse liver mitochondria and measure Ca uptake using Calcium Green-5N fluorescence .
- Rhodamine 123 assay : Monitor mitochondrial membrane potential (ΔΨm) to distinguish mtPTP inhibition from protonophore effects .
- In vivo validation : Use zebrafish models (e.g., collagen VI muscular dystrophy) to assess rescue of mitochondrial dysfunction .
Q. How to optimize pharmacokinetic properties for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
